Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O7S and its molecular weight is 474.53. The purity is usually 95%.
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Scientific Research Applications
Novel Organic Synthesis
Research has shown that this compound and its derivatives are integral in the synthesis of heterocyclic compounds, which have significant applications in medicinal chemistry and materials science. For instance, the compound was identified as an unprecedented side product in the synthesis of “heterostilbene” derivatives through the Biginelli reaction, highlighting its potential in creating novel organic molecules with unique properties (Suwito et al., 2017). Additionally, its role in the synthesis of compounds with calcium channel blocking activity further underscores its importance in drug development processes (Singh et al., 2009).
Antimicrobial and Anti-HIV Agents
The compound has been utilized in synthesizing entities tested for their antibacterial and anti-HIV activities. These synthesized compounds have shown promising results against various microorganisms, showcasing the potential of this chemical in contributing to the development of new antimicrobial and anti-HIV medications (Patel & Chikhalia, 2006).
Materials Science and Nonlinear Optical Analysis
In the realm of materials science, especially in the development of organic crystals with nonlinear optical properties, this compound has demonstrated significant potential. It was central to the growth and characterization of organic crystals, showing promising applications in optical technologies. The structural and nonlinear optical analysis provides insights into the molecular and electronic structures conducive to high-performance materials (Dhandapani et al., 2017).
Pharmaceutical Evaluations and Molecular Docking Studies
Compounds synthesized from this chemical have undergone pharmaceutical evaluations, including anticancer, antifungal, and enzyme assay studies. These evaluations often include molecular docking studies to understand the interaction with biological receptors, predicting the mode of action and enhancing the design of drugs with targeted therapeutic effects. For instance, novel chromone-pyrimidine coupled derivatives were synthesized and evaluated for their antimicrobial activities, showing significant potential as antifungal and antibacterial agents (Tiwari et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-5-32-22(26)20-18(13-33(28,29)16-9-6-14(2)7-10-16)24-23(27)25-21(20)17-11-8-15(30-3)12-19(17)31-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDNDJTWXLSBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.